3-Aminopent-4-enoic Acid: Chemical Architecture and Pharmacological Potential
3-Aminopent-4-enoic Acid: Chemical Architecture and Pharmacological Potential
The following technical guide details the chemical structure, synthesis, and properties of 3-Aminopent-4-enoic acid.
Executive Summary
3-Aminopent-4-enoic acid (also known as
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and biological mechanisms, tailored for researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties[1][2][3][4][5]
Structural Analysis
3-Aminopent-4-enoic acid is a chiral
IUPAC Name: 3-Aminopent-4-enoic acid
Common Names:
Physicochemical Data
The following data summarizes the core physical parameters. pKa values are estimated based on
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 115.13 g/mol | |
| Physical State | White Crystalline Solid | Zwitterionic form in solid state |
| Solubility | High (Water, Methanol) | Insoluble in non-polar solvents ( |
| pKa1 (COOH) | ~3.4 | Slightly more acidic than |
| pKa2 ( | ~10.0 | Comparable to |
| Isoelectric Point (pI) | ~6.7 | Calculated mean of pKa values |
| Chirality | Yes (C3) | (R) and (S) enantiomers exist |
Structural Visualization
The following diagram illustrates the chemical connectivity and stereochemistry.
Caption: Connectivity of 3-Aminopent-4-enoic acid. The C3 chiral center bears the amine and vinyl groups.
Synthetic Methodology
The synthesis of 3-Aminopent-4-enoic acid, particularly in its enantiopure form, is a critical challenge. The most robust route involves the Lindlar hydrogenation of the corresponding alkyne precursor, which is derived from chiral pool materials or asymmetric addition.
Validated Protocol: Alkyne Hydrogenation Route
This method ensures high enantiomeric excess (ee) by establishing chirality at the alkyne stage before reduction.
Precursor: Ethyl (S)-3-aminopent-4-ynoate (CAS 149251-15-0).[1]
Step-by-Step Workflow:
-
Starting Material Preparation:
-
Synthesize Ethyl (S)-3-aminopent-4-ynoate via the asymmetric addition of ethynylmagnesium bromide to a sulfinimine derived from ethyl acetate, or via Ellman's auxiliary chemistry.
-
-
Partial Hydrogenation (Lindlar Reduction):
-
Reagents:
(1 atm), Lindlar Catalyst ( poisoned with Pb), Quinoline (catalytic poison to prevent over-reduction). -
Solvent: Ethanol or Methanol.[5]
-
Conditions: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC/NMR for disappearance of alkyne and absence of alkane (over-reduction).
-
Reaction:
-
-
Hydrolysis:
-
Reagents: LiOH (2.0 equiv) in THF/Water (1:1).
-
Conditions: Stir at
to RT for 1 hour. -
Workup: Acidify to pH 6 with 1M HCl. Concentrate and crystallize from Ethanol/Ether.
-
-
Purification:
-
Recrystallization or Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterion.
-
Synthesis Workflow Diagram
Caption: Synthetic route from alkyne precursor to final vinyl beta-amino acid via Lindlar reduction.
Biological Mechanism & Applications[1][10]
Creatine Transporter (CRT) Inhibition
Recent research identifies 3-Aminopent-4-enoic acid as a potent inhibitor of the Creatine Transporter (SLC6A8) .
-
Mechanism: It acts as a competitive antagonist, blocking the uptake of creatine into cells.
-
Therapeutic Relevance: Cancer cells, particularly in hypoxic liver environments, upregulate CRT to maintain ATP levels via phosphocreatine.[1][6] Inhibiting this transport starves the cancer cells of energy, reducing metastasis.
-
Selectivity: The
-amino acid scaffold mimics the spatial charge distribution of creatine/GABA but cannot be processed by creatine kinase.
Enzyme Inhibition Potential
While distinct from Vigabatrin (GABA-T inhibitor), the structural homology suggests potential activity against:
- -Alanine Transaminase (BATA): The vinyl group can act as a Michael acceptor or undergo mechanism-based inactivation (suicide inhibition) within the active site of PLP-dependent transaminases.
-
GABA Transaminase (GABA-T): Weak to moderate affinity is expected due to the shorter carbon chain compared to GABA.
Peptidomimetics and Foldamers
In drug design, 3-Aminopent-4-enoic acid is a "chimeric" building block.
-
Foldamers: Incorporation into
-peptides induces stable 14-helix or 12-helix secondary structures. The vinyl group locks the side-chain conformation ( angle), increasing proteolytic stability and bioavailability compared to natural -peptides.
Mechanism of Action Diagram
Caption: Pharmacological intervention of 3-Aminopent-4-enoic acid on Creatine Transport in cancer cells.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).
-
Stability: The terminal vinyl group is susceptible to polymerization or oxidation if exposed to radical initiators or prolonged light.
References
-
Inhibitors of creatine transport and uses thereof. (2019). United States Patent US10308597B2. (Describes the synthesis and use of (S)-3-aminopent-4-enoic acid as a CRT inhibitor). Link
-
3-Aminopent-4-enoic acid | C5H9NO2. PubChem Compound Summary. National Center for Biotechnology Information. Link[7]
-
Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. (2020). ACS Medicinal Chemistry Letters. (Contextualizes vinyl-GABA analogues and mechanism-based inactivation). Link
-
Simple synthesis of L- and D-vinylglycine and related amino acids. (1997). Journal of the Chemical Society, Perkin Transactions 1. (Provides foundational chemistry for vinyl-amino acid synthesis). Link
Sources
- 1. US10308597B2 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]
- 2. 3-Aminopent-2-enoic acid | C5H9NO2 | CID 53405431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 3-Aminopent-4-en-1-ol | C5H11NO | CID 15533288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20170050924A1 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]
- 7. 3-Aminopent-4-enoic acid | C5H9NO2 | CID 19697177 - PubChem [pubchem.ncbi.nlm.nih.gov]
